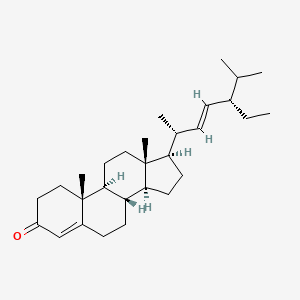

Stigmasta-4,22-dien-3-one

説明

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-72-5 |

Source

|

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Stigmasta-4,22-dien-3-one: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the natural sourcing and isolation of Stigmasta-4,22-dien-3-one. This bioactive steroid, a derivative of the widely distributed phytosterol stigmasterol, has garnered significant scientific interest for its potential therapeutic applications, including antitubercular and cytotoxic activities.[1] This document offers a comprehensive exploration of its natural origins and detailed methodologies for its extraction, purification, and characterization, underpinned by the principles of scientific integrity and practical, field-proven insights.

Introduction to Stigmasta-4,22-dien-3-one: A Promising Phytosteroid

Stigmasta-4,22-dien-3-one is a naturally occurring stigmastane-type steroid characterized by a ketone group at the C-3 position and double bonds at the C-4 and C-22 locations.[2][3] Its structural similarity to other bioactive steroids suggests a range of pharmacological activities. As a derivative of a hydride of a stigmastane, it belongs to a class of compounds that are fundamental components of plant cell membranes and precursors to various hormones and other signaling molecules.[2][3] The presence of the α,β-unsaturated ketone moiety in the A-ring is a key structural feature that likely contributes to its biological activity.

Natural Occurrence: A Survey of Botanical and Other Sources

Stigmasta-4,22-dien-3-one has been identified in a diverse array of natural sources, primarily within the plant kingdom. Understanding the distribution of this compound is critical for selecting appropriate starting materials for isolation.

| Plant/Organism Family | Species | Common Name | Reported Plant Part |

| Asteraceae | Vernonia cinerea | Little Ironweed | Whole Plant |

| Meliaceae | Azadirachta indica | Neem | Leaves |

| Lamiaceae | Clerodendrum indicum | Turk's Turban | Not specified |

| Lamiaceae | Clerodendrum siphonanthus | Turk's Turban | Not specified |

| Acanthaceae | Rhinacanthus nasutus | White Crane Flower | Not specified |

| Fabaceae | Erythrina variegata | Tiger's Claw | Not specified |

| Nelumbonaceae | Nelumbo nucifera | Sacred Lotus | Leaves |

| Hernandiaceae | Hernandia nymphaeifolia | Lantern Tree | Trunk Bark |

| Meliaceae | Munronia pinnata | - | Not specified |

| Lauraceae | Litsea sericea | - | Not specified |

| Lauraceae | Neolitsea sericea | - | Not specified |

| Pelliaceae | Pellia epiphylla | - | - |

| Fabaceae | Glycine max | Soybean | Beans |

This table is not exhaustive but represents a significant portion of the currently identified sources. The selection of a particular source for isolation will depend on factors such as the relative abundance of the compound, the ease of collection and processing of the plant material, and the presence of other potentially interfering secondary metabolites.

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of Stigmasta-4,22-dien-3-one from its natural matrix is a multi-step process that leverages its physicochemical properties, particularly its non-polar nature. The following protocol is a synthesized, best-practice methodology derived from established principles of phytosteroid isolation.

Rationale for the Isolation Strategy

The core of the isolation strategy revolves around the principle of "like dissolves like." Stigmasta-4,22-dien-3-one, being a steroid, is a lipophilic (fat-soluble) molecule. Therefore, the initial extraction is performed with non-polar organic solvents to selectively dissolve it and other lipids from the plant matrix, leaving behind more polar compounds like carbohydrates and proteins.[4][5]

Subsequent purification is achieved through chromatography, a powerful technique for separating components of a mixture. Silica gel, a polar adsorbent, is used as the stationary phase.[6] The separation is based on the differential partitioning of the compounds between the polar silica gel and a non-polar mobile phase. Less polar compounds, such as Stigmasta-4,22-dien-3-one, have a weaker affinity for the silica gel and will therefore travel faster through the column, allowing for their separation from more polar impurities.[7]

Experimental Protocol

Part 1: Extraction

-

Preparation of Plant Material:

-

Collect the desired plant material (e.g., leaves of Azadirachta indica).

-

Thoroughly wash the material with distilled water to remove any debris.

-

Air-dry the plant material in the shade for several days, followed by oven drying at a low temperature (40-50°C) to a constant weight. This prevents the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Weigh the powdered plant material (e.g., 500 g).

-

Perform a Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or petroleum ether. The choice of a non-polar solvent is crucial for the selective extraction of steroids and other lipids.[5]

-

For Soxhlet extraction, place the powdered material in a thimble and extract with the solvent for 24-48 hours.

-

For maceration, soak the powder in the solvent (1:5 w/v) in a sealed container for 3-5 days with occasional shaking.

-

After extraction, filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Part 2: Chromatographic Purification

-

Column Chromatography (Initial Purification):

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on, n-hexane:ethyl acetate). This gradient elution allows for the sequential separation of compounds based on their polarity.

-

Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL).

-

-

Thin-Layer Chromatography (TLC) (Monitoring):

-

Monitor the collected fractions using TLC on pre-coated silica gel 60 F254 plates.

-

Use a suitable solvent system, for instance, n-hexane:ethyl acetate (8:2), to develop the plates.

-

Visualize the spots under UV light (254 nm) and by spraying with a visualizing agent such as a vanillin-sulfuric acid solution followed by heating.

-

Combine the fractions that show a spot with an Rf value corresponding to that of a Stigmasta-4,22-dien-3-one standard (if available) or a characteristic spot for steroids.

-

-

Preparative Thin-Layer Chromatography (PTLC) (Final Purification):

-

For final purification, subject the combined fractions to PTLC on glass plates coated with a thicker layer of silica gel (e.g., 0.5 mm).

-

Apply the concentrated sample as a band across the bottom of the PTLC plate.

-

Develop the plate in the same solvent system used for TLC monitoring.

-

Visualize the bands under UV light.

-

Carefully scrape the band corresponding to the target compound from the plate.

-

Extract the compound from the silica gel using a polar solvent like ethyl acetate or chloroform.

-

Filter the solution to remove the silica gel and evaporate the solvent to yield the purified Stigmasta-4,22-dien-3-one.

-

Caption: Workflow for the isolation of Stigmasta-4,22-dien-3-one.

Characterization and Structure Elucidation

Once isolated, the identity and purity of Stigmasta-4,22-dien-3-one must be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will reveal the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for Stigmasta-4,22-dien-3-one (C₂₉H₄₆O) is m/z 411.36.[2] Fragmentation patterns can provide further structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation.

-

¹H NMR: Will show characteristic signals for the olefinic protons at C-4 and in the side chain (C-22 and C-23), as well as the methyl protons of the steroid nucleus and the side chain.

-

¹³C NMR: Will confirm the presence of 29 carbon atoms, including the carbonyl carbon at C-3, the olefinic carbons at C-4, C-5, C-22, and C-23, and the characteristic steroid skeleton carbons.

-

-

Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the α,β-unsaturated ketone (C=O stretch) around 1680 cm⁻¹ and C=C stretching vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated enone system is expected to show a characteristic absorption maximum (λmax) around 240 nm.

Caption: Spectroscopic techniques for structural confirmation.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the successful isolation and identification of Stigmasta-4,22-dien-3-one from natural sources. The methodologies outlined herein are based on established principles of natural product chemistry and are designed to be adaptable to various laboratory settings. As research into the therapeutic potential of this and other phytosteroids continues to grow, robust and efficient isolation protocols are paramount. Further research should focus on optimizing these methods to improve yields and purity, as well as exploring a wider range of natural sources to identify those with the highest abundance of this promising bioactive compound. The development of scalable and cost-effective isolation strategies will be a critical step in translating the therapeutic potential of Stigmasta-4,22-dien-3-one from the laboratory to clinical applications.

References

-

Mass Spectrum of 4,22-Stigmastadiene-3-one (RT-37.325 min.). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6442194, Stigmasta-4,22-dien-3-one. Retrieved January 16, 2026, from [Link].

-

FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved January 16, 2026, from [Link]

-

Dinan, L., Harmatha, J., & Lafont, R. (2001). Chromatographic procedures for the isolation of plant steroids. Journal of Chromatography A, 935(1-2), 105–123. [Link]

- Mishra, D., Joshi, P., & Joshi, P. (2015). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C. International Journal of Green Pharmacy, 9(4), S47.

-

Silica Gel for Column Chromatography. (2023). Sorbead India. Retrieved January 16, 2026, from [Link]

-

Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. [Link]

-

Kim, J., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 29(20), 4815. [Link]

-

Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction. (2024). LinkedIn. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12611207, 4,22-Stigmastadiene-3-one. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6442194, Stigmasta-4,22-dien-3-one. Retrieved January 16, 2026, from [Link].

-

Hua, L., et al. (2012). Highly oxygenated stigmastane-type steroids from the aerial parts of Vernonia anthelmintica Willd. Steroids, 77(7), 811-818. [Link]

-

Why is it important to use non polar solvent first in extraction? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

How do I extract and purify steroids from plant extract using column chromatography? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved January 16, 2026, from [Link]

-

Britannica, The Editors of Encyclopaedia. "Steroid". Encyclopedia Britannica, 9 Jan. 2026, [Link]. Accessed 16 January 2026.

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]

- 3. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. column-chromatography.com [column-chromatography.com]

- 7. youtube.com [youtube.com]

biosynthesis of Stigmasta-4,22-dien-3-one in plants

An In-depth Technical Guide to the Biosynthesis of Stigmasta-4,22-dien-3-one in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-dien-3-one is a naturally occurring phytosteroid found in various plant species.[1][2] As a member of the stigmastane class of steroids, it and its close analogs have garnered interest for a range of biological activities, including antioxidant and cytotoxic effects.[3][4][5][6] Understanding its biosynthesis is critical for harnessing its potential through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive, in-depth exploration of the biosynthetic pathway of Stigmasta-4,22-dien-3-one in plants. We will deconstruct the multi-stage process, beginning with the formation of isoprenoid precursors via the mevalonate and methylerythritol phosphate pathways, through the cyclization of squalene to form the foundational sterol skeleton, and culminating in the specific tailoring reactions that yield the final product. This guide synthesizes current knowledge, explains the causality behind key enzymatic steps, provides detailed experimental protocols for investigation, and uses pathway diagrams to visualize the complex molecular journey.

Introduction: The Architectural Blueprint of Plant Steroids

Phytosterols are vital molecules in plants, serving as essential structural components of cell membranes where they regulate fluidity and permeability.[7] They are also the precursors to brassinosteroids, a class of plant hormones that govern growth and development.[7] The biosynthesis of these complex molecules is a testament to the elegance of plant metabolic networks.

The journey to Stigmasta-4,22-dien-3-one begins not in the sterol pathway itself, but with the universal building blocks of all terpenoids: the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8] Plants uniquely employ two distinct pathways to generate these precursors, compartmentalized within the cell to serve different downstream metabolic needs.[9][10]

Part 1: The Dual Origins of Isoprenoid Precursors

The construction of any sterol begins with the synthesis of IPP and DMAPP. Plants utilize two parallel pathways, a feature that distinguishes them from animals (which use only the mevalonate pathway).

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP.[11][12] It is traditionally associated with the synthesis of sesquiterpenes and the triterpenoid backbones of sterols and brassinosteroids.[9][12]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Housed in the plastids, the MEP pathway also produces IPP and DMAPP, but from pyruvate and glyceraldehyde-3-phosphate.[10][12] This pathway primarily supplies precursors for monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls.[9][13]

While these pathways are largely separate, metabolic crosstalk exists, with evidence showing that both can contribute to the biosynthesis of all major isoprenoid classes, including sterols.[9][14]

Part 2: Forging the Triterpene Core: From Squalene to Cycloartenol

The linear C30 hydrocarbon, squalene, is the universal precursor to all sterols. Its formation and subsequent cyclization represent the first committed steps in sterol biosynthesis.

-

Squalene Synthesis: IPP and DMAPP units are sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to yield squalene.[8]

-

Epoxidation: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. This reaction introduces an oxygen atom that is crucial for initiating the cyclization cascade.

-

Cyclization - The Plant Signature: This step marks a major divergence between plants and animals/fungi.[15]

-

In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol synthase (CAS) to produce cycloartenol .[8][16][17][18] This pentacyclic triterpenoid, with its characteristic cyclopropane ring, is the principal precursor for the vast majority of phytosterols.[17]

-

While CAS is dominant, many plants also possess a gene for lanosterol synthase (LAS) , the enzyme used by animals and fungi to produce the tetracyclic lanosterol .[19][20] However, the lanosterol-dependent pathway contributes only a minor fraction to the total phytosterol pool in most studied plants like Arabidopsis thaliana.[11][20][21]

-

Part 3: Tailoring and Diversification: The Post-Cycloartenol Pathway

Cycloartenol is not a functional membrane sterol. It must undergo a series of extensive modifications to its nucleus and side chain to become a mature phytosterol, which then serves as the precursor to Stigmasta-4,22-dien-3-one.

Key Enzymatic Transformations:

-

Side Chain Alkylation (C-24 Methylation): A defining feature of phytosterols is the presence of a methyl or ethyl group at the C-24 position of the side chain.[19] This is accomplished by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs).

-

Cyclopropane Ring Opening: The 9β,19-cyclopropane ring of cycloartenol is opened by cyclopropyl sterol isomerase (CPI) to generate a Δ8 double bond, yielding intermediates like obtusifoliol.[16][22] This step is essential for converting the pentacyclic cycloartenol framework into the conventional tetracyclic sterol nucleus.

-

Demethylation (C-4 and C-14): The two methyl groups at C-4 and the single methyl group at C-14, inherited from cycloartenol, must be removed. This is a complex, multi-enzyme process.

-

The C-14 methyl group is removed by a cytochrome P450 enzyme, sterol 14α-demethylase (CYP51) .[11][19]

-

The two C-4 methyl groups are removed sequentially by a complex involving 4α-methyl sterol oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD), and a 3-keto sterol reductase (3KSR).[16][19][22]

-

-

Double Bond Modifications: A series of isomerases and reductases shift the double bonds within the sterol nucleus to arrive at the characteristic Δ5 bond found in many mature phytosterols like sitosterol and stigmasterol. This involves enzymes like sterol Δ8-Δ7-isomerase and Δ7-sterol-C5(6)-desaturase.[22]

-

Formation of the C-22 Double Bond: The final key modification to generate the direct precursor for Stigmasta-4,22-dien-3-one is the introduction of a double bond at the C-22 position of the side chain. This reaction is catalyzed by a C22-sterol desaturase , an enzyme belonging to the cytochrome P450 family (specifically CYP710A ).[22][23][24] This enzyme acts on precursors like β-sitosterol to produce stigmasterol (Stigmasta-5,22-dien-3β-ol).

Part 4: The Final Oxidative Isomerization to Stigmasta-4,22-dien-3-one

The conversion of a mature Δ5-phytosterol, such as stigmasterol, into Stigmasta-4,22-dien-3-one requires two final transformations: the oxidation of the 3β-hydroxyl group to a 3-ketone and the migration of the double bond from the Δ5 to the Δ4 position.

This two-step process is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD/isomerase) . While extensively studied in mammalian steroidogenesis, orthologous enzymes are present in plants and are responsible for the formation of various 3-oxo-Δ4-steroids. The presence of compounds like Stigmast-4-en-3-one and Stigmasta-4,22-dien-3-one in plant tissues is strong evidence for the activity of this enzyme class on phytosterol substrates.[6][25]

The putative final steps are:

-

Substrate: A C29 sterol with a C-22 double bond, such as Stigmasterol (Stigmasta-5,22-dien-3β-ol).

-

Enzyme: 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase.

-

Reaction: The 3β-hydroxyl group is oxidized to a ketone, and the Δ5 double bond is isomerized to the more stable conjugated Δ4 position.

-

Product: Stigmasta-4,22-dien-3-one.

Part 5: Experimental Methodologies

Investigating the biosynthesis of Stigmasta-4,22-dien-3-one requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

Protocol 1: Extraction and Isolation of Phytosterols

This protocol provides a general framework for the extraction and purification of stigmastane-type steroids from plant tissue.[26]

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, stems, roots). b. Dry the material completely to prevent enzymatic degradation. Freeze-drying is optimal, but air-drying or oven-drying at low temperatures (e.g., 40-50°C) is also effective.[26] c. Grind the dried tissue into a fine, homogenous powder to maximize the surface area for extraction.

2. Solvent Extraction: a. Weigh the powdered plant material (e.g., 100 g). b. Perform a solid-liquid extraction using a moderately polar solvent. Maceration in ethyl acetate or a chloroform:methanol mixture at room temperature for 24-48 hours is common.[7] c. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, though this can risk thermal degradation of some compounds. d. Filter the extract to remove solid plant material and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification: a. Column Chromatography (Initial Fractionation): i. Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane. ii. Pack a glass column with the slurry. iii. Dissolve the crude extract in a minimal amount of solvent and load it onto the column. iv. Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). v. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values. b. Preparative TLC or HPLC (Final Purification): i. Concentrate the fractions containing the target compound. ii. For preparative TLC, apply the concentrated fraction as a band onto a silica gel plate and develop it in an appropriate solvent system.[27][28] Visualize the bands under UV light, scrape the band corresponding to the target compound, and elute the compound from the silica with a polar solvent (e.g., ethyl acetate).[26] iii. For High-Performance Liquid Chromatography (HPLC), use a C18 reverse-phase column with a mobile phase such as methanol:water or acetonitrile:water to achieve high-purity isolation.

Protocol 2: Structural Characterization

Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.[26]

1. Gas Chromatography-Mass Spectrometry (GC-MS): a. Derivatize the sample (if it contains hydroxyl groups) with a silylating agent (e.g., BSTFA) to increase volatility. This step is not necessary for ketones like Stigmasta-4,22-dien-3-one. b. Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). c. The retention time provides information on the compound's polarity and size, while the mass spectrum provides its molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). b. Acquire ¹H NMR and ¹³C NMR spectra. c. ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for Stigmasta-4,22-dien-3-one would include olefinic protons for the C-4 and C-22 double bonds, and characteristic shifts for the methyl groups on the sterol core and side chain.[27] d. ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts for the C-3 ketone (~200 ppm) and the four olefinic carbons (C-4, C-5, C-22, C-23) are diagnostic. e. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.

3. Infrared (IR) Spectroscopy: a. Analyze the sample to identify key functional groups. b. A strong absorption band around 1680-1660 cm⁻¹ is characteristic of an α,β-unsaturated ketone (the C=O at C-3 conjugated with the C=C at C-4).

Quantitative Data Summary

The following table serves as a template for documenting the isolation and characterization of Stigmasta-4,22-dien-3-one, with hypothetical data based on typical phytosterol yields.

| Parameter | Value | Method | Reference |

| Plant Source | Clerodendrum indicum | N/A | |

| Molecular Formula | C₂₉H₄₆O | Mass Spectrometry | [1] |

| Molecular Weight | 410.7 g/mol | Mass Spectrometry | [2] |

| ¹³C NMR (Key Shifts) | C-3 (Ketone): ~199.5 ppm | ¹³C NMR Spectroscopy | N/A |

| C-4 (Olefinic): ~124.0 ppm | |||

| C-5 (Olefinic): ~171.5 ppm | |||

| C-22/C-23 (Olefinic): ~138.2/129.5 ppm | |||

| IR Absorption (C=O) | ~1675 cm⁻¹ | IR Spectroscopy | N/A |

| Purity | >95% | HPLC/qNMR | N/A |

Conclusion and Future Directions

The biosynthesis of Stigmasta-4,22-dien-3-one is a sophisticated process rooted in the core phytosterol pathway, culminating in specific side-chain and nucleus modifications. The pathway proceeds from IPP and DMAPP precursors, through the plant-specific intermediate cycloartenol, to a mature C29 sterol framework. The introduction of a C-22 double bond by a CYP710A desaturase and the subsequent oxidation and isomerization of the A-ring by a putative 3β-HSD/isomerase are the final, defining steps.

While the overall framework is well-understood, several areas warrant further investigation. The definitive identification and characterization of the specific 3β-HSD/isomerase responsible for the final conversion in various plant species remain an open field of research. Furthermore, understanding the transcriptional regulation of the entire pathway—particularly the terminal enzymes—could provide key insights for metabolic engineering efforts aimed at overproducing this and other valuable bioactive steroids in plant or microbial hosts. As our understanding deepens, so too will our ability to leverage these complex natural pathways for applications in medicine and biotechnology.

References

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730.

- Creative Proteomics. (n.d.). Plant Sterols: Structures, Biosynthesis, and Functions.

- Wang, Z., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2234.

- Darnet, S., & Schaller, H. (2019). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers in Plant Science, 10, 1404.

- Opitz, S., et al. (2013). Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings. The Plant Journal, 78(4), 583-596.

- ResearchGate. (2022). Biosynthesis pathways of plant sterols. [Diagram].

- Seo, S., et al. (2001). Studies on the Biosynthesis of Sterol Side Chain in Higher Plants. ChemInform, 32(41).

- BenchChem. (n.d.).

- Sonawane, P. D., et al. (2017). Dissecting cholesterol and phytosterol biosynthesis via mutants and inhibitors. Journal of Experimental Botany, 68(16), 4539-4554.

- Rinner, U. (n.d.).

- Skorupinska-Tudek, K., et al. (2008). Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants. Journal of Biological Chemistry, 283(31), 21424-21435.

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. PNAS, 106(3), 725-730.

- Jin, M. L., et al. (2017). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. International Journal of Molecular Sciences, 18(11), 2426.

- Kasahara, H., et al. (2002). Contribution of the mevalonate and methylerythritol phosphate pathways to the biosynthesis of gibberellins in Arabidopsis. Journal of Biological Chemistry, 277(47), 45188-45194.

- Wikipedia. (n.d.).

- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. PNAS.

- Jin, M. L., et al. (2017). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. MDPI.

- Wang, Z., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. MDPI.

- MedChemExpress. (n.d.). Stigmasta-4,22-dien-3-one. MedChemExpress.

- Babiychuk, E., et al. (2014). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLOS ONE, 9(10), e109224.

- Darnet, S., & Schaller, H. (2019). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers in Plant Science.

- Sawai, S., et al. (2014).

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Stigmasta-4,25-dien-3-one and Stigmasterol. BenchChem.

- National Center for Biotechnology Information. (n.d.). Stigmasta-4,22-Dien-3-One.

- National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one.

- Kachroo, A., et al. (2001). A fatty acid desaturase modulates the activation of defense signaling pathways in plants. Proceedings of the National Academy of Sciences, 98(16), 9448-9453.

- BenchChem. (n.d.). Potential Biological Activities of Stigmasta-4,25-dien-3-one: A Technical Guide. BenchChem.

- Das, S. C., et al. (2013). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum Vent. Asian Journal of Chemistry, 25(11), 6447-6448.

- Kachroo, A., et al. (2001).

- BenchChem. (n.d.).

- Indian Medicinal Plants, Phytochemistry And Therapeutics. (n.d.). Stigmasta-4,22-dien-3-one.

- ChemFaces. (n.d.). Stigmasta-4,22-dien-3-one. ChemFaces.

- ResearchGate. (n.d.). Isolation and characterization of Stigmasta-7, 22-dien-3-ol (α-Spinasterol) from Entada africana stem bark crude extract.

- FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). FooDB.

- ResearchGate. (n.d.). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3b-ol from Clerodendrum viscosum Vent.

- Ibrahim, M., et al. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.

- Gache, M. R., et al. (2013). A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily. Molecular Biology and Evolution, 30(4), 857-868.

- Chinese Academy of Sciences. (n.d.). Phytochemical: Stigmasta-4,22-Dien-3-One. CAPS.

- Dar, A. A., et al. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in Plant Science, 8, 1789.

- Wang, Y., et al. (2012). Arabidopsis Fatty Acid Desaturase FAD2 Is Required for Salt Tolerance during Seed Germination and Early Seedling Growth. PLOS ONE, 7(1), e30355.

- National Center for Biotechnology Information. (n.d.). Stigmast-4-en-3-one.

- PlantaeDB. (n.d.). 4,22-Stigmastadiene-3-one. PlantaeDB.

Sources

- 1. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stigmasta-4,22-dien-3-one | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 9. Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 13. Contribution of the mevalonate and methylerythritol phosphate pathways to the biosynthesis of gibberellins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stigmast-4-en-3-one | C29H48O | CID 5484202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. asianpubs.org [asianpubs.org]

- 28. researchgate.net [researchgate.net]

chemical and physical properties of Stigmasta-4,22-dien-3-one

An In-Depth Technical Guide to Stigmasta-4,22-dien-3-one: Chemical, Physical, and Biological Properties for the Research Professional

Authored by: A Senior Application Scientist

Abstract

Stigmasta-4,22-dien-3-one is a naturally occurring phytosteroid belonging to the stigmastane class of chemical compounds.[1] Found in various plant species, including the flower of Magnolia biondii and soy beans, this molecule has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the , alongside a detailed exploration of its known biological activities and established analytical methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this and related steroid compounds.

Chemical Identity and Structure

Stigmasta-4,22-dien-3-one is classified as a stigmastane and derivative, which are sterol lipids based on the stigmastane skeleton.[1] This core structure is a cholestane moiety with an ethyl group at the C24 position.[1] The defining chemical features of Stigmasta-4,22-dien-3-one include a ketone group at the C-3 position and double bonds at the C-4 and C-22 positions.

A variety of identifiers are used to catalogue this compound across chemical databases:

| Identifier | Value | Source |

| CAS Number | 20817-72-5, 55722-32-2 | [3][4][5] |

| Molecular Formula | C29H46O | [2][3] |

| Molecular Weight | 410.7 g/mol | [2][5][6] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [6] |

| InChI Key | MKGZDUKUQPPHFM-LPJPOILFSA-N | [1] |

The steroidal backbone and specific functional groups of Stigmasta-4,22-dien-3-one are depicted in the following diagram:

Caption: 2D structure of Stigmasta-4,22-dien-3-one.

Physicochemical Properties

The physical characteristics of a compound are critical for its application in drug development, influencing factors such as formulation and bioavailability.

| Property | Value/Description | Source |

| Physical State | Solid (predicted for related compounds) | [7] |

| Solubility | Practically insoluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][8] |

| pKa | Extremely weak acidic compound. | [1] |

| Melting Point | 154-156 °C (for the related compound (22E,24R)-Stigmasta-4,22-diene-3,6-dione) | [7] |

Spectroscopic Analysis

Structural elucidation and confirmation of Stigmasta-4,22-dien-3-one rely on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization mass spectrum of Stigmasta-4,22-dien-3-one is expected to show a molecular ion peak (M+) corresponding to its molecular weight.[9] High-resolution mass spectrometry can yield the exact molecular formula.[9] LC-MS data shows a precursor ion [M+Na]+ at m/z 433.3454.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For Stigmasta-4,22-dien-3-one, the IR spectrum will prominently feature:

-

A strong absorption band characteristic of the C=O stretching of the α,β-unsaturated ketone.

-

Absorption bands corresponding to C=C stretching for the two double bonds.

-

C-H stretching and bending vibrations for the aliphatic portions of the molecule.

The NIST Chemistry WebBook provides reference IR spectra for this compound.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[13]

-

¹H NMR: The proton NMR spectrum will show signals in the olefinic region corresponding to the protons on the C-4 and C-22/C-23 double bonds. The spectrum will also display a complex series of overlapping signals in the aliphatic region for the protons of the steroid nucleus and the side chain.

-

¹³C NMR: The carbon NMR spectrum is expected to show 29 distinct signals. Key resonances will include those for the carbonyl carbon (C-3), the four olefinic carbons (C-4, C-5, C-22, C-23), and the numerous aliphatic carbons of the steroidal skeleton and side chain. A reference 13C NMR spectrum is available on SpectraBase.[14]

Isolation and Purification from Natural Sources

Stigmasta-4,22-dien-3-one is typically isolated from plant materials through a series of extraction and chromatographic steps. The general workflow is applicable to many phytosteroids.

Experimental Protocol: General Isolation Procedure

-

Preparation of Plant Material: The plant material is dried and ground to a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered material undergoes solvent extraction, often starting with a non-polar solvent to remove fats and waxes, followed by extraction with a solvent of intermediate polarity, such as methanol or a mixture of acetone and methanol.[15]

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.[16]

-

Chromatographic Purification: The fraction containing the target compound is subjected to column chromatography, typically using silica gel as the stationary phase.[15] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the components of the fraction.[15]

-

Final Purification: Fractions containing Stigmasta-4,22-dien-3-one are combined and may be further purified by techniques such as preparative thin-layer chromatography (PTLC) to yield the pure compound.[17]

-

Structural Confirmation: The identity and purity of the isolated compound are confirmed using the spectroscopic methods described above (MS, IR, NMR).[17]

Caption: General workflow for the isolation of Stigmasta-4,22-dien-3-one.

Biological Activities and Therapeutic Potential

Stigmasta-4,22-dien-3-one has been reported to exhibit a range of biological activities, suggesting its potential for further investigation in drug discovery.

-

Antioxidant Activity: This compound has demonstrated antioxidant properties in various assays.[2][8]

-

Antitubercular Activity: Stigmasta-4,22-dien-3-one has been identified as an antitubercular agent.[18]

-

Cytotoxic Activity: It has shown cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 of 0.3 mM.[18]

The biological activities of related stigmastane steroids, such as antimicrobial and anti-inflammatory effects, further support the potential of this class of compounds as therapeutic agents.[19][20]

Caption: Known biological activities of Stigmasta-4,22-dien-3-one.

Conclusion and Future Directions

Stigmasta-4,22-dien-3-one is a phytosteroid with well-defined chemical and physical properties. The available spectroscopic data provides a solid foundation for its identification and characterization. Its reported antioxidant, antitubercular, and cytotoxic activities make it a compound of interest for further pharmacological investigation.

Future research should focus on:

-

Elucidating the specific mechanisms of action for its observed biological activities.

-

Conducting broader screening against various cancer cell lines and microbial strains.

-

Investigating the structure-activity relationships of Stigmasta-4,22-dien-3-one and its derivatives to optimize its therapeutic potential.

This technical guide serves as a comprehensive starting point for researchers embarking on the study of this promising natural product.

References

-

FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Stigmasta-4,22-Dien-3-One. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,22-Stigmastadiene-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (22E,24R)-Stigmasta-4,22-diene-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one IR Spectrum. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one IR Spectrum. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Isolation and characterization of Stigmasta-7, 22-dien-3-ol (α-Spinasterol) from Entada africana stem bark crude extract. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. Retrieved from [Link]

-

ResearchGate. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]

-

ResearchGate. (2016). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]

- 2. labshake.com [labshake.com]

- 3. 4,22-Stigmastadiene-3-one [webbook.nist.gov]

- 4. Stigmasta-4,22-dien-3-one (55722-32-2) for sale [vulcanchem.com]

- 5. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (22E,24R)-Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 14825797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stigmasta-4,22-dien-3-one | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. 4,22-Stigmastadiene-3-one [webbook.nist.gov]

- 12. 4,22-Stigmastadiene-3-one [webbook.nist.gov]

- 13. Problems from Previous Years' Exams [chem.uci.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Stigmasta-4,22-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol belonging to the stigmastane class of steroids.[1][2] Found in various terrestrial and marine organisms, including plants and sponges, this C29 steroid has garnered interest within the scientific community for its potential biological activities.[3][4] As with all steroids, the precise three-dimensional arrangement of its atoms—its stereochemistry—is critical to its biological function. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate the planar structure and define the complex stereochemistry of Stigmasta-4,22-dien-3-one.

Molecular Architecture: The Stigmastane Skeleton

The foundational structure of Stigmasta-4,22-dien-3-one is the tetracyclic cyclopentanoperhydrophenanthrene nucleus, which is characteristic of steroids. This core is fused to a C10 side chain at the C17 position.[4] The molecule's systematic name, (22E,24R)-Stigmasta-4,22-dien-3-one, encapsulates its key structural features: an α,β-unsaturated ketone in the A-ring (a double bond between C4 and C5, and a ketone at C3), a double bond in the side chain between C22 and C23 with E geometry, and a specific stereochemical configuration at the C24 chiral center.[2][4]

Part 1: Unraveling the Core Structure - A Spectroscopic Approach

The elucidation of the chemical scaffold of Stigmasta-4,22-dien-3-one relies on a synergistic application of modern spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, reveal the complete picture.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a compound. For Stigmasta-4,22-dien-3-one, the molecular formula is established as C₂₉H₄₆O, corresponding to a molecular weight of approximately 410.7 g/mol .[5][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for the analysis of Stigmasta-4,22-dien-3-one involves gas chromatography coupled with mass spectrometry (GC-MS).

-

Sample Preparation: For plant-derived samples, a solid-liquid extraction is typically performed using a chloroform:methanol mixture. The crude extract is then purified using chromatographic techniques like column chromatography or preparative thin-layer chromatography (PTLC).[3]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS.

-

Carrier Gas: Helium at a constant flow.

-

Temperature Program: A temperature gradient is employed to ensure optimal separation, for instance, starting at a lower temperature and ramping up to a higher temperature.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Interpretation: Fragmentation Analysis

The electron ionization mass spectrum of Stigmasta-4,22-dien-3-one will exhibit a molecular ion peak ([M]⁺) at m/z 410. The fragmentation pattern provides crucial structural information, particularly regarding the side chain. Key fragmentation pathways for stigmastane-type steroids involve the cleavage of the side chain from the steroid nucleus. For instance, the fragmentation of the related stigmasta-4,22-diene-3,6-dione shows a characteristic loss of the side chain.[7] A detailed analysis of these fragments allows for the confirmation of the side chain's composition and the presence of the double bond within it.

Table 1: Key Mass Spectrometry Data for Stigmasta-4,22-dien-3-one

| Feature | Observation | Significance |

| Molecular Ion [M]⁺ | m/z 410 | Confirms the molecular weight and formula C₂₉H₄₆O. |

| Fragmentation | Characteristic losses related to the side chain. | Provides information on the side chain structure. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In Stigmasta-4,22-dien-3-one, the most prominent feature is the α,β-unsaturated ketone system in the A-ring.

Data Interpretation

The IR spectrum of Stigmasta-4,22-dien-3-one will display characteristic absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1685-1665 cm⁻¹ is indicative of a conjugated ketone. This is shifted to a lower wavenumber compared to a saturated ketone (typically ~1715 cm⁻¹) due to the conjugation with the C=C double bond.

-

C=C Stretch: An absorption band for the alkene C=C double bond in the A-ring will appear around 1620-1580 cm⁻¹. The C=C stretch of the side chain may also be observed in this region.

-

C-H Stretches: Absorptions corresponding to sp² C-H stretching of the double bonds will be observed above 3000 cm⁻¹, while sp³ C-H stretching from the steroid nucleus and side chain will appear below 3000 cm⁻¹.

The presence of these specific absorption bands provides strong evidence for the α,β-unsaturated ketone functionality.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While a complete, publicly available high-resolution NMR dataset for (22E,24R)-Stigmasta-4,22-dien-3-one is not readily found, data from closely related compounds and spectral databases allow for a comprehensive analysis.[1][2][8]

1.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for Stigmasta-4,22-dien-3-one include:

-

Olefinic Protons: The proton at C4 will appear as a singlet in the downfield region (around δ 5.7 ppm). The protons of the C22-C23 double bond in the side chain will appear as multiplets in the region of δ 5.0-5.3 ppm. The large coupling constant (typically >15 Hz) between these two protons is characteristic of a trans or E configuration.[8]

-

Methyl Protons: The spectrum will show several singlets and doublets corresponding to the methyl groups of the steroid nucleus (C18 and C19) and the side chain (C21, C26, C27, and C29). The chemical shifts of these methyl groups are highly sensitive to the stereochemistry of the molecule.

-

Other Protons: The remaining protons of the steroid nucleus and side chain will appear as a complex series of overlapping multiplets in the upfield region.

1.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For Stigmasta-4,22-dien-3-one, 29 distinct carbon signals are expected.

-

Carbonyl Carbon: The ketone carbon at C3 will have a characteristic chemical shift in the downfield region, typically around δ 200 ppm.

-

Olefinic Carbons: The carbons of the C4-C5 and C22-C23 double bonds will resonate in the region of δ 120-170 ppm.

-

Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum.

-

Other Carbons: The remaining methylene and methine carbons of the steroid skeleton and side chain will appear in the intermediate region.

A representative ¹³C NMR spectrum for a closely related compound, 4,22-stigmastadien-3-one, is available in spectral databases and provides a reference for the expected chemical shifts.[1]

Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts for Stigmasta-4,22-dien-3-one

| Atom(s) | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (from Database[1]) |

| C-3 | - | ~199.5 |

| C-4 | ~5.7 (s) | ~124.0 |

| C-5 | - | ~171.5 |

| C-22/C-23 | ~5.0-5.3 (m) | ~138.2, ~129.5 |

| C-18 | Singlet | - |

| C-19 | Singlet | - |

1.3.3 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the atoms.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the spin systems within the molecule. This is crucial for assigning the protons within the steroid rings and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different spin systems and for assigning quaternary carbons.

Part 2: Defining the 3D Architecture - Stereochemistry

The biological activity of Stigmasta-4,22-dien-3-one is intrinsically linked to its specific three-dimensional shape. The key stereochemical features to be determined are the geometry of the C22-C23 double bond and the absolute configuration of the chiral centers, particularly C24 in the side chain and the ring junctions of the steroid nucleus.

The C22-C23 Double Bond: An E-Configuration

The geometry of the double bond in the side chain is determined to be E (trans) based on ¹H NMR data. The coupling constant (J-value) between the olefinic protons H-22 and H-23 is typically large (J > 15 Hz) for a trans configuration, whereas a cis configuration would show a smaller coupling constant (around 10 Hz).[8]

The Chiral Center at C24: The (R)-Configuration

The assignment of the stereochemistry at C24 as R is more complex and often relies on a combination of techniques:

-

Comparison with Known Compounds: The ¹H and ¹³C NMR chemical shifts of the side chain, particularly the methyl groups, are compared with those of known stigmastane steroids with defined stereochemistry.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments provide information about protons that are close in space. By observing NOE or ROE correlations between protons on the side chain and the steroid nucleus, the relative stereochemistry can be deduced. For example, an NOE between H-20 and protons on the C24 ethyl group would provide information about the conformation of the side chain and the spatial relationship of the substituents.

The Steroid Nucleus: A Trans-Fused System

The ring junctions in the stigmastane skeleton are typically in a trans configuration, leading to a relatively flat and rigid structure. This is the thermodynamically more stable arrangement. The stereochemistry of the ring junctions can be confirmed by NOESY/ROESY experiments, which will show characteristic through-space correlations between axial protons on different rings. For example, NOEs between the axial methyl group at C10 (C-19) and axial protons on the A and B rings are indicative of the trans fusion.

Conclusion

The structure elucidation and stereochemical assignment of Stigmasta-4,22-dien-3-one is a multifaceted process that relies on the careful application and interpretation of a suite of modern spectroscopic techniques. Mass spectrometry provides the molecular formula, while IR spectroscopy identifies key functional groups. The cornerstone of the structural analysis is NMR spectroscopy, with 1D and 2D techniques working in concert to build the carbon-hydrogen framework and define the intricate stereochemistry of the molecule. The established (22E,24R) configuration is crucial for understanding its biological properties and for guiding future research in drug development and natural product chemistry.

References

-

4,22,-Stigmastadien-3-one. SpectraBase. [Link]

-

Isolation of Stigmast- 4 -ENE-3-One and Gamma- Sitosterol from the Aerieal Part of Synedrella Nodiflora Linn (Asteracae). IOSR Journal of Applied Chemistry. [Link]

-

Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum Vent. Asian Journal of Chemistry. [Link]

-

4,22-Stigmastadiene-3-one. NIST WebBook. [Link]

-

Stigmasta-4,22-dien-3-one (C29H46O). PubChemLite. [Link]

-

Stigmasta-4,22-dien-3-one, 4-methyl-, (22E,24R)- - Optional[13C NMR]. SpectraBase. [Link]

-

Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194. PubChem. [Link]

-

The main MS fragmentation pathways for stigmasta-4,22-diene-3,6-dione... ResearchGate. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Stigmasta-4,22-dien-3-one (C29H46O) [pubchemlite.lcsb.uni.lu]

- 6. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Spectroscopic Blueprint of Stigmasta-4,22-dien-3-one: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for Stigmasta-4,22-dien-3-one, a significant stigmastane-type steroid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, offering insights grounded in established scientific principles. The structural elucidation of complex molecules like Stigmasta-4,22-dien-3-one is fundamentally reliant on these techniques, and a thorough understanding of its spectral blueprint is crucial for its identification, characterization, and application in research and development.

Molecular Structure and Spectroscopic Overview

Stigmasta-4,22-dien-3-one (C₂₉H₄₆O) is a derivative of stigmastane, a 29-carbon tetracyclic triterpenoid.[1][2][3] Its structure is characterized by a conjugated enone system in the A-ring and a double bond in the side chain, which are key features that give rise to its distinct spectroscopic signature. The molecular weight of this compound is approximately 410.7 g/mol .[1][2][4]

This guide will systematically dissect the following spectroscopic data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing detailed analysis of ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework.

-

Mass Spectrometry (MS): Elucidating the fragmentation pattern to confirm the molecular weight and structural components.

-

Infrared (IR) Spectroscopy: Identifying the key functional groups present in the molecule.

The following diagram illustrates the chemical structure of Stigmasta-4,22-dien-3-one, with key carbons numbered for reference in the subsequent spectroscopic analysis.

Caption: Chemical structure of Stigmasta-4,22-dien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) provide information about the electronic environment of each nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Stigmasta-4,22-dien-3-one is expected to show 29 distinct carbon signals, consistent with its molecular formula. The key resonances are associated with the carbonyl group, the double bonds, and the methyl groups.

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~199.0 | The carbonyl carbon of the α,β-unsaturated ketone is significantly deshielded. |

| C-5 | ~171.0 | The β-carbon of the enone system is also deshielded due to conjugation. |

| C-4 | ~124.0 | The α-carbon of the enone system appears at a characteristic downfield shift. |

| C-22, C-23 | ~138.0, ~129.0 | The sp² carbons of the side-chain double bond. |

| C-18, C-19 | ~12.0 - 22.0 | The angular methyl carbons, with C-19 typically being more downfield. |

| Other Aliphatic | ~10.0 - 60.0 | The remaining sp³ hybridized carbons of the steroid nucleus and side chain. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides complementary information, revealing the number of different types of protons and their neighboring environments.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-4 | ~5.7 | s | The vinylic proton at C-4 of the enone system appears as a singlet due to the absence of adjacent protons. |

| H-22, H-23 | ~5.0 - 5.2 | m | The olefinic protons of the side-chain double bond typically appear as a multiplet due to coupling with neighboring protons. |

| H-18, H-19 | ~0.7 - 1.2 | s | The angular methyl protons appear as sharp singlets. |

| Other Aliphatic | ~0.8 - 2.5 | m | The numerous methylene and methine protons of the steroid skeleton and side chain result in a complex multiplet region. |

Note: s = singlet, m = multiplet. The exact chemical shifts and multiplicities can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 410, corresponding to the molecular weight of Stigmasta-4,22-dien-3-one.[1][2][4]

-

Key Fragmentation Pathways: The fragmentation of the steroid nucleus and the side chain provides characteristic ions. A common fragmentation is the cleavage of the side chain.

Caption: Key fragmentation pathways of Stigmasta-4,22-dien-3-one in EI-MS.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. For Stigmasta-4,22-dien-3-one, prominent ions would be expected at:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1675 | C=O stretch | α,β-Unsaturated Ketone |

| ~1615 | C=C stretch | Conjugated Alkene |

| ~3030 | =C-H stretch | Alkene C-H |

| ~2960-2850 | C-H stretch | Alkane C-H |

| ~1465, ~1375 | C-H bend | Alkane C-H |

The IR spectrum of Stigmasta-4,22-dien-3-one is dominated by a strong absorption band for the conjugated carbonyl group and characteristic absorptions for the carbon-carbon double bonds and aliphatic C-H bonds.[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Stigmasta-4,22-dien-3-one in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of Stigmasta-4,22-dien-3-one in a volatile organic solvent (e.g., hexane, ethyl acetate).

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Select an appropriate GC column (e.g., a non-polar column like DB-5ms) and set a suitable temperature program to ensure good separation.

-

-

Data Acquisition: Inject the sample into the GC. The separated components will then be introduced into the mass spectrometer for ionization and analysis.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data for confirmation.

Infrared (ATR-IR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Press the sample firmly against the crystal using the pressure arm and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of Stigmasta-4,22-dien-3-one. The combination of NMR, MS, and IR spectroscopy allows for an unambiguous identification and structural confirmation of this important steroidal compound. The detailed analysis of the spectral features and the provided experimental protocols serve as a valuable resource for researchers working with this and related natural products. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, which is a cornerstone of scientific integrity in the fields of natural product chemistry and drug development.

References

-

SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. Retrieved from [Link]

-

PubChem. (n.d.). Stigmasta-4,22-Dien-3-One. Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Stigmasta-4,22-dien-3-one, 4-methyl-, (22E,24R)-. Retrieved from [Link]

-

NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Tchoukoua, A., et al. (2023). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Molecules, 28(14), 5348. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrum of 4,22-Stigmastadiene-3-one (RT-37.325 min.). Retrieved from [Link]

-

LookChem. (n.d.). New Stigmastane Steroids Constituents from Rice Hulls of Oryza sativa and Inhibitory Activity on Radish seed. Retrieved from [Link]

-

SpectraBase. (n.d.). Stigmasta-4,22-dien-3-one, 4-methyl-, (22E,24R)- [13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Retrieved from [Link]

-

International Journal of Green Pharmacy. (2015). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C. Retrieved from [Link]

-

PubMed. (2019). Stigmastane-type steroids with unique conjugated Δ 7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]

-

ATB. (n.d.). 4,22-Stigmastadiene-3-one | C29H46O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PubChemLite. (n.d.). Stigmasta-4,22-dien-3-one (C29H46O). Retrieved from [Link]

Sources

- 1. 4,22-Stigmastadiene-3-one [webbook.nist.gov]

- 2. 4,22-Stigmastadiene-3-one [webbook.nist.gov]

- 3. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]

- 4. Stigmasta-4,22-Dien-3-One | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Stigmasta-4,22-dien-3-one: A Technical Guide for Researchers

A comprehensive exploration of the burgeoning evidence surrounding the diverse biological activities of the phytosterol Stigmasta-4,22-dien-3-one. This guide offers an in-depth analysis of its cytotoxic, anti-inflammatory, antimicrobial, and antitubercular properties, providing researchers and drug development professionals with a critical resource for future investigations.

Introduction

Stigmasta-4,22-dien-3-one, a naturally occurring steroid found in various plant species, has emerged as a compound of significant interest in the field of pharmacology.[1][2][3] Structurally a derivative of stigmasterol, this phytosterol possesses a unique chemical scaffold that has been associated with a spectrum of biological activities.[4] This technical guide synthesizes the current understanding of Stigmasta-4,22-dien-3-one's therapeutic potential, presenting a detailed examination of its known biological effects, plausible mechanisms of action, and standardized protocols for its investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Stigmasta-4,22-dien-3-one is fundamental for its application in biological research.

| Property | Value | Source |

| Molecular Formula | C29H46O | [1] |

| Molecular Weight | 410.7 g/mol | [1] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

| CAS Number | 55722-32-2 | |

| Synonyms | (22E)-Stigmasta-4,22-dien-3-one, 4,22-Stigmastadiene-3-one | [1][2] |

I. Cytotoxic and Anticancer Potential

Emerging evidence strongly suggests that Stigmasta-4,22-dien-3-one exhibits cytotoxic properties against cancer cell lines, positioning it as a promising candidate for anticancer drug development.

A. Demonstrated Cytotoxicity

Initial studies have highlighted the compound's ability to inhibit the proliferation of human cancer cells. Notably, Stigmasta-4,22-dien-3-one has shown significant cytotoxicity against the human HT1080 fibrosarcoma cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM.[5] This finding underscores the compound's potential as a lead for the development of novel chemotherapeutic agents.

B. Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanisms are still under investigation, it is hypothesized that the cytotoxic effects of Stigmasta-4,22-dien-3-one are mediated through the induction of apoptosis, or programmed cell death. This process is a critical target in cancer therapy. The proposed mechanism involves the intrinsic mitochondrial pathway, a key cascade in apoptotic signaling.[6][7]

Hypothesized Apoptotic Pathway:

Caption: Hypothesized intrinsic apoptotic pathway induced by Stigmasta-4,22-dien-3-one.

This proposed pathway suggests that Stigmasta-4,22-dien-3-one may trigger mitochondrial stress, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][8] This imbalance is thought to cause the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.[9][10]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]

Workflow for MTT Assay:

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of Stigmasta-4,22-dien-3-one in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-